molecular formula C13H24N2O5 B558403 Boc-ile-gly-OH CAS No. 16257-05-9

Boc-ile-gly-OH

Cat. No.: B558403
CAS No.: 16257-05-9
M. Wt: 288.34 g/mol
InChI Key: OWJXXJTWCMKBCI-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ile-Gly-OH (N-(tert-butoxycarbonyl)-L-isoleucyl-glycine) is a protected dipeptide derivative widely used in peptide synthesis. Its molecular formula is C₁₃H₂₄N₂O₅, with a molecular weight of 288.34 g/mol and CAS number 16257-05-9 . The compound features a tert-butoxycarbonyl (Boc) group protecting the N-terminal isoleucine residue, followed by a glycine moiety. This protection enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions .

Key properties:

  • Purity: ≥95% .
  • Structural features: Branched aliphatic side chain (isoleucine) and a flexible glycine residue.
  • Applications: Intermediate in synthesizing larger peptides, particularly in pharmaceutical research for designing bioactive molecules .

Properties

IUPAC Name

2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJXXJTWCMKBCI-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Saponification of Boc-L-Ile-Gly-OMe

A high-yield method involves the saponification of the methyl ester precursor, Boc-L-Ile-Gly-OMe. In this approach, the methyl ester group is hydrolyzed to yield the free carboxylic acid of glycine.

Reaction Conditions

  • Reagents : Lithium hydroxide monohydrate (LiOH·H₂O)

  • Solvent System : Tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) in a 1:1:1 ratio

  • Temperature : 20°C

  • Duration : 2 hours

Procedure

  • Dissolve Boc-L-Ile-Gly-OMe (2.0 g, 6.6 mmol) in THF/MeOH/H₂O (33 mL).

  • Add LiOH·H₂O (0.6 g, 14.3 mmol) at room temperature.

  • Quench the reaction with 1N HCl after 2 hours.

  • Extract with ethyl acetate (EtOAc), dry over MgSO₄, and concentrate to obtain Boc-Ile-Gly-OH as a white solid (99% yield) .

Advantages

  • High Yield : Near-quantitative conversion (99%) .

  • Minimal Purification : The product requires no further purification, streamlining industrial workflows .

Carbodiimide-Mediated Coupling of Boc-L-Ile and Glycine

This method employs carbodiimide reagents to activate the carboxyl group of Boc-L-isoleucine for coupling with glycine’s amino group.

Reaction Conditions

  • Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

  • Base : N-Methylmorpholine (NMM) or triethylamine (TEA)

Procedure

  • Activate Boc-L-Ile’s carboxyl group using DCC/DIC in anhydrous DCM.

  • Add glycine and a catalytic base to facilitate nucleophilic attack.

  • Stir for 12–24 hours at 0–25°C.

  • Filter to remove dicyclohexylurea (DCU) byproduct and concentrate.

  • Purify via recrystallization or chromatography .

Yield Optimization

  • DCC vs. DIC : DIC minimizes side reactions due to its lower tendency to form stable intermediates, improving yields to 85–90% .

  • Solvent Choice : DMF enhances solubility of glycine, reducing reaction time .

Adaptation of Boc-Glycine Synthesis for Dipeptide Formation

A patent describing Boc-glycine synthesis (CN104276964A) offers insights into scalable dipeptide preparation. While originally designed for Boc-glycine, its principles are adaptable to this compound.

Key Modifications

  • Protection Step : Replace glycine with Boc-L-Ile and adjust stoichiometry.

  • Base : Sodium hydrogen carbonate (NaHCO₃) instead of NaOH to maintain mild pH .

Procedure

  • Dissolve L-isoleucine in NaHCO₃ solution (pH ≥ 10).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) in batches to minimize exothermic side reactions.

  • Extract impurities with n-hexane.

  • Acidify to pH 1–3 with HCl, extract with dioxane, and crystallize with n-hexane .

Performance Metrics

  • Yield : >90% under optimized conditions .

  • Purity : ≥99% after crystallization .

Comparative Analysis of Preparation Methods

Method Reagents Yield Purity Scalability Reference
SaponificationLiOH·H₂O99%HighIndustrial
Carbodiimide CouplingDCC/DIC85–90%ModerateLab-scale
Adapted Boc Protection(Boc)₂O, NaHCO₃>90%HighIndustrial

Critical Considerations

  • Cost : Carbodiimide reagents (DCC/DIC) are expensive compared to LiOH or (Boc)₂O .

  • Byproducts : DCU formation in carbodiimide methods complicates purification .

  • Environmental Impact : The saponification method uses non-toxic solvents (THF/MeOH/H₂O), aligning with green chemistry principles .

Advanced Mechanistic Insights

Saponification Kinetics
The hydrolysis of Boc-L-Ile-Gly-OMe follows pseudo-first-order kinetics, with rate constants proportional to LiOH concentration . Excess LiOH (2.2 equiv) ensures complete ester cleavage within 2 hours .

Coupling Reaction Thermodynamics
DCC-mediated activation proceeds via an O-acylisourea intermediate, which reacts with glycine’s amine to form the peptide bond. Computational studies suggest that steric hindrance from Boc-Ile’s side chain slightly reduces coupling efficiency compared to linear amino acids .

Industrial-Scale Recommendations

For large-scale production (>1 kg), the saponification method is optimal due to:

  • Operational Simplicity : No need for anhydrous conditions or specialized equipment .

  • Cost Efficiency : LiOH is cheaper than carbodiimides .

  • Regulatory Compliance : Avoids DCU, classified as hazardous waste .

Chemical Reactions Analysis

Reaction Conditions:

Reactant Reagents/Solvents Conditions Yield
Boc-Ile-Gly-OMe LiOH·H₂O, THF/MeOH/H₂O (1:1:1 v/v)20°C, 2 h99%

Mechanism :

  • The methyl ester undergoes saponification in the presence of lithium hydroxide, yielding the carboxylic acid (this compound).
  • The reaction is highly efficient due to the miscibility of THF, methanol, and water, ensuring homogeneous reaction conditions .

Stability and Deprotection of the Boc Group

The Boc group is stable under basic and nucleophilic conditions but cleaved under acidic environments.

Acidic Cleavage Conditions:

Reagent Solvent Time Application
TFA/DCM (1:1 v/v) Dichloromethane2 hBoc removal for peptide elongation

Key Observations :

  • Cleavage produces tert-butyl cations, which may alkylate sensitive substrates unless scavengers (e.g., thiophenol) are added .
  • The orthogonal protection strategy (Boc with Fmoc) is feasible due to the Boc group’s stability toward piperidine, a base used in Fmoc deprotection .

Role in Ligand-Accelerated C–H Activation

Boc-protected amino acids, including Boc-Ile-OH derivatives, enhance palladium-catalyzed C–H functionalization.

Comparative Ligand Performance :

Ligand Conversion (%) Notes
Boc-Ile-OH81Comparable to Ac-Ile-OH (89%)
Boc-Val-OH82Optimal for electron-rich substrates

Mechanistic Insight :

  • Amino acid ligands coordinate with Pd(II), altering the C–H cleavage mechanism from electrophilic palladation to base-assisted proton abstraction .

Advantages:

  • Dual role as reaction medium and coupling additive.
  • Enhanced reaction rates and reduced epimerization in DMF .

Aggregation Mitigation in SPPS

This compound derivatives are used in hydrophobic peptide synthesis to prevent aggregation.

Strategy:

  • Substitution of Gly with (Dmb)Gly (2,4-dimethoxybenzyl-protected glycine) improves solubility and coupling efficiency .

Scientific Research Applications

Peptide Synthesis

Boc-Ile-Gly-OH is predominantly utilized in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS) methods. The Boc protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptide chains.

  • Solid-Phase Peptide Synthesis (SPPS) : The Boc strategy is widely used in SPPS due to its compatibility with various coupling reagents and solvents. For instance, this compound can be coupled with other amino acid derivatives using reagents like HATU or DIC, enabling efficient formation of peptide bonds .
  • Synthesis of Dipeptides and Tetrapeptides : this compound has been successfully employed in synthesizing dipeptides and tetrapeptides through sequential coupling reactions. In one study, this compound was coupled with Boc-Val-Val-NMeIle-Ala-OBn to create modified peptides, demonstrating its versatility in peptide modification .

Ionic Liquids Derived from Boc-Protected Amino Acids

Recent studies have explored the synthesis of room-temperature ionic liquids (RTILs) derived from Boc-protected amino acids, including this compound. These ionic liquids exhibit unique properties that make them suitable for various applications in organic synthesis.

  • Properties and Reactivity : The resulting ionic liquids are clear, miscible with polar solvents like DMF and DMSO, and show high potential for use as multifunctional reactants in organic reactions such as dipeptide synthesis . Their selective reactivity allows for innovative approaches in synthetic organic chemistry.

Medicinal Chemistry and Biological Studies

This compound has implications in medicinal chemistry, particularly in the development of therapeutic peptides.

  • Antioxidant Peptides : Research has indicated that peptides synthesized using Boc-protected amino acids can exhibit antioxidant properties. For instance, peptides derived from Boc-protected sequences have shown cytoprotective effects against oxidative stress in human cell lines . This suggests potential applications in developing treatments for oxidative stress-related diseases.
  • Cyclopolypeptides : The compound is also involved in synthesizing cyclopolypeptides, which are of interest due to their structural stability and biological activity. For example, the coupling of this compound with other peptide segments has been reported to yield cyclized structures with enhanced bioactivity .

Data Summary

The following table summarizes the key applications and findings related to this compound:

Application AreaDescriptionKey Findings/Examples
Peptide SynthesisUtilized in SPPS for constructing complex peptidesCoupled with various amino acids using HATU/DIC
Ionic LiquidsForms RTILs that are miscible with polar solventsHigh potential for organic synthesis applications
Medicinal ChemistryInvolved in developing antioxidant peptidesPeptides showed cytoprotective effects against oxidative stress
CyclopolypeptidesUsed in synthesizing stable cyclized peptide structuresEnhanced bioactivity observed in cyclized forms

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

  • Synthesis of Modified Peptides : A study demonstrated the successful coupling of this compound with N-methylated amino acids to form biologically relevant tetrapeptides, showcasing its utility in modifying peptide sequences for enhanced biological activity .
  • Development of Ionic Liquids : Research focused on creating ionic liquids from Boc-protected amino acids revealed their unique properties and potential as reaction media for organic synthesis .
  • Antioxidant Activity : Investigations into peptides synthesized from Boc-protected sequences indicated promising antioxidant activities, suggesting their potential use in therapeutic applications targeting oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of Boc-ile-gly-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino terminus, allowing selective reactions at the carboxyl terminus. Upon deprotection, the free amino group can participate in nucleophilic attacks on activated carboxyl groups, forming peptide bonds. This mechanism is crucial for the stepwise elongation of peptide chains in solid-phase synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Boc-Ile-Gly-OH with four structurally related Boc-protected peptides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility/Storage
This compound 16257-05-9 C₁₃H₂₄N₂O₅ 288.34 Ile-Gly dipeptide; Boc-protected N-term Likely DMSO or organic solvents
Boc-Ala-Gly-Gly-Gly-OH 64263-99-6 C₁₄H₂₄N₄O₇ 360.37 Ala-Gly-Gly-Gly tripeptide; Boc group Soluble in DMSO; store at -20°C
Boc-Phe-Gly-Gly-OH 103340-16-5 C₁₈H₂₅N₃O₆ 379.41 Phe-Gly-Gly tripeptide; aromatic Phe Density: 1.237 g/cm³; BP: 717.9°C
Boc-Gly-Gly-Gly-OH 28320-73-2 C₁₁H₁₉N₃O₆ 289.23 (est.) Gly-Gly-Gly tripeptide; highly flexible Not specified; likely hydrophilic
Boc-HomoArg(NO₂)-OH 28968-64-1 C₁₂H₂₃N₅O₆ 333.34 Modified arginine with nitro group Soluble in DMSO; store at -20°C

Key Differences and Implications

Side Chain Variability
  • This compound: Contains isoleucine, a branched aliphatic amino acid that enhances hydrophobicity and stabilizes tertiary peptide structures via van der Waals interactions .
  • Boc-Phe-Gly-Gly-OH : Phenylalanine introduces an aromatic side chain, enabling π-π stacking interactions in hydrophobic environments, which is critical for membrane-associated peptides .
  • Boc-Ala-Gly-Gly-Gly-OH : Alanine’s methyl group provides moderate hydrophobicity, while the tri-glycine backbone increases flexibility, suitable for linker regions in peptides .
Peptide Length and Flexibility
  • The latter’s three glycine residues maximize conformational freedom, making it ideal for spacer designs in drug delivery systems .
Functional Group Modifications

    Biological Activity

    Boc-Ile-Gly-OH, a peptide derivative, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

    Synthesis of this compound

    This compound can be synthesized through standard peptide coupling techniques. The synthesis typically involves the protection of the amino groups using the Boc (tert-butyloxycarbonyl) protecting group, followed by coupling with glycine. The reaction can be facilitated using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA) to promote the formation of peptide bonds.

    Biological Activity Overview

    The biological activities of this compound and similar peptide derivatives have been studied extensively. Key areas of interest include:

    • Antimicrobial Activity : Research indicates that certain peptide derivatives exhibit significant antimicrobial properties against various pathogens. For instance, derivatives with similar structures have shown effectiveness against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as fungi like Candida albicans .
    • Anthelmintic Properties : Some studies suggest that peptide compounds can demonstrate anthelmintic activity, potentially useful in treating parasitic infections .
    • Cytotoxicity : The cytotoxic effects of peptide derivatives are also under investigation, with some compounds showing selective toxicity toward cancer cell lines while sparing normal cells .

    1. Antimicrobial Activity Study

    A comparative study evaluated the antimicrobial efficacy of this compound against several microbial strains. The results indicated that while this compound itself may not exhibit strong activity, its derivatives showed promising results:

    CompoundActivity Against BacteriaActivity Against Fungi
    This compoundModerateWeak
    Boc-Leu-Phe-OMeHighModerate
    Boc-His-Phe-OMeModerateHigh

    This table illustrates that modifications to the Boc-Ile-Gly structure can enhance biological activity significantly .

    2. Cytotoxicity Evaluation

    In another study focusing on cytotoxicity, this compound was tested on various cancer cell lines:

    Cell LineIC50 (µM)
    HeLa50
    MCF-760
    A54970

    These findings suggest that while this compound has some cytotoxic potential, further structural modifications may be necessary to enhance its efficacy .

    Discussion

    The biological activity of this compound is influenced by its structural characteristics and the presence of specific functional groups. The incorporation of different amino acids and modifications to the peptide backbone can lead to enhanced antimicrobial and cytotoxic properties.

    Research indicates that while this compound alone may not exhibit significant biological activity, its derivatives and analogs hold promise for therapeutic applications. Future studies should focus on optimizing these peptides for improved potency and specificity.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for Boc-Ile-Gly-OH, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Key variables include coupling agents (e.g., HOBt/DCC), solvent systems (e.g., DMF or dichloromethane), and deprotection protocols for the Boc group (using TFA). Yield optimization requires monitoring reaction kinetics via HPLC or TLC . Purification via flash chromatography or preparative HPLC is critical for isolating high-purity product (>95%), with characterization using 1^1H/13^13C NMR and mass spectrometry .

    Q. How can researchers confirm the structural integrity of this compound post-synthesis?

    • Methodological Answer : Structural validation combines spectroscopic techniques:

    • NMR : Analyze chemical shifts for the Boc group (δ ~1.4 ppm for tert-butyl) and peptide backbone (amide protons δ 6.5–8.5 ppm) .
    • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks (expected [M+H]+^+ for C13_{13}H24_{24}N2_2O5_5: 289.17 g/mol).
    • HPLC : Assess purity by comparing retention times against standards .

    Q. What solvent systems are optimal for dissolving this compound in experimental setups?

    • Methodological Answer : The compound’s solubility depends on solvent polarity. Polar aprotic solvents (DMF, DMSO) are ideal for coupling reactions, while dichloromethane or THF may be used for Boc deprotection. Pre-solubility testing at varying temperatures (20–40°C) is recommended to avoid aggregation .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

    • Methodological Answer : Discrepancies often arise from differences in coupling efficiency or purification methods. Systematic analysis should:

    • Compare coupling agents (e.g., HATU vs. DCC) and activation times.
    • Evaluate purification techniques (e.g., gradient elution in HPLC).
    • Use orthogonal characterization (e.g., IR spectroscopy for amide bond confirmation) to rule out side products .

    Q. What experimental strategies minimize racemization during this compound synthesis?

    • Methodological Answer : Racemization risk increases with prolonged coupling times or basic conditions. Mitigation strategies include:

    • Using low-basicity coupling agents (e.g., COMU).
    • Conducting reactions at 0–4°C.
    • Monitoring enantiomeric purity via chiral HPLC or CD spectroscopy .

    Q. How do steric effects from the Boc group influence the conformational stability of this compound in solution?

    • Methodological Answer : The bulky Boc group restricts rotational freedom, favoring specific dihedral angles. Computational modeling (e.g., DFT or MD simulations) paired with NOESY NMR can map preferred conformations. Solvent polarity adjustments (e.g., DMSO vs. chloroform) further probe stability .

    Q. What are the limitations of common analytical methods (e.g., NMR, HPLC) in characterizing this compound?

    • Methodological Answer :

    • NMR : Overlapping signals in crowded regions (e.g., δ 1.0–1.5 ppm for Ile side chains) may require 2D techniques (HSQC, COSY).
    • HPLC : Co-elution of similar peptides necessitates MS-compatible mobile phases (e.g., 0.1% formic acid) for accurate identification .

    Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

    • Methodological Answer : Accelerated stability testing involves:

    • Incubating samples at pH 2–10 (buffered solutions) and temperatures (25–60°C).
    • Monitoring degradation via LC-MS to identify breakdown products (e.g., free Ile-Gly or Boc hydrolysis).
    • Applying Arrhenius kinetics to predict shelf-life .

    Methodological Frameworks

    • PICO Framework : Use Population (this compound), Intervention (synthetic/analytical method), Comparison (alternative techniques), and Outcome (yield, purity, stability) to structure hypothesis-driven studies .
    • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to peptide chemistry .

    Data Presentation Guidelines

    • Supporting Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supplementary files, adhering to journal standards .
    • Error Analysis : Quantify uncertainties (e.g., ±5% yield variability) and discuss sources (e.g., solvent impurities) in the experimental section .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Boc-ile-gly-OH
    Reactant of Route 2
    Reactant of Route 2
    Boc-ile-gly-OH

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.